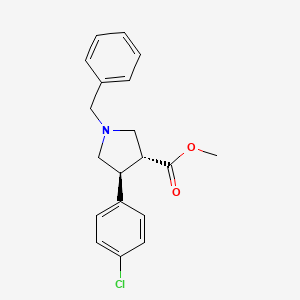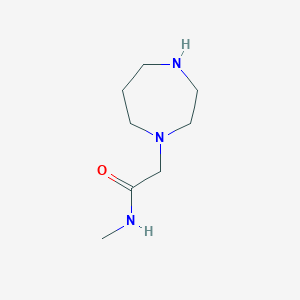![molecular formula C11H14N4 B3372110 methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine CAS No. 871825-55-7](/img/structure/B3372110.png)
methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine
Descripción general
Descripción
“Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine” is a complex organic compound that contains a triazole ring. Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their versatile biological activities and are used in medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary target of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is Copper (I) ions . The compound acts as a polytriazolylamine ligand , which stabilizes Copper (I) ions .
Mode of Action
This compound interacts with its target by stabilizing Copper (I) ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound affects the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the pathway
Result of Action
The result of the action of this compound is the enhanced catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition . This can lead to increased efficiency in reactions involving these ions.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of Copper (I) ions and the conditions of the reaction environment . The compound has shown promising results in stabilizing Copper (I) ions without requiring an inert atmosphere or anhydrous conditions , suggesting that it may be stable and effective in a variety of environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine in lab experiments is its potential as a drug candidate for various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine research, including:
1. Further investigation of the mechanism of action of this compound in various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Optimization of this compound's pharmacokinetic and pharmacodynamic properties.
4. Evaluation of the safety and efficacy of this compound in clinical trials.
5. Exploration of this compound's potential as a drug candidate for other diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate for various diseases. This compound is synthesized through a multistep process and has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are known to contribute to the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-6-10-2-4-11(5-3-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDLXUVRHMPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191219 | |
| Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871825-55-7 | |
| Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871825-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)

![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)
![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)



![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)


![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)
![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)

